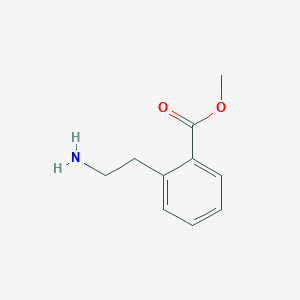

Methyl 2-(2-aminoethyl)benzoate

Description

Contextualization of Methyl 2-(2-aminoethyl)benzoate within Contemporary Organic Chemistry and Medicinal Chemistry Research

This compound is an organic molecule characterized by a benzene (B151609) ring substituted with a methyl ester and an aminoethyl group at the ortho (1,2) positions. In contemporary organic chemistry, molecules of this nature serve as versatile building blocks, or synthons, for the construction of more complex chemical architectures. The presence of multiple reactive sites—the amino group, the ester, and the aromatic ring—allows for a wide range of chemical transformations.

While public research on the ortho isomer is limited, its structural relatives, particularly Methyl 4-(2-aminoethyl)benzoate, are recognized as valuable intermediates. chemimpex.com The para-substituted isomer is utilized in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. chemimpex.com The general structure, featuring a benzoate (B1203000) moiety linked to an aminoethyl side chain, is significant because it can mimic neurotransmitters and interact with biological targets like enzymes and receptors. This makes the aminoethyl benzoate family a point of interest in medicinal chemistry for the development of new bioactive compounds. For instance, derivatives are explored for their potential as analgesics and anti-inflammatory agents. chemimpex.com

The study of how such molecules interact with biological systems is also an active area of research. For example, investigations into how different methyl benzoate derivatives bind to transport proteins like bovine serum albumin (BSA) provide crucial insights into the pharmacokinetics and potential efficacy of related drug candidates. mdpi.com

Rationale for In-Depth Academic Investigation of this compound

The academic rationale for investigating compounds like this compound stems from their potential as precursors in drug discovery and materials science. The core structure combines a lipophilic aromatic ring and ester group with a hydrophilic amino group, a combination that is frequently found in biologically active molecules.

The primary motivations for its investigation, inferred from studies on its isomers and related structures, include:

Scaffold for Drug Design: The molecule serves as a foundational scaffold. The amino group can be readily modified to introduce new functionalities, leading to the creation of large libraries of compounds for biological screening. researchgate.net For example, the synthesis of complex molecules from related anthranilic acid derivatives is a common strategy in the search for new drugs. researchgate.net

Enzyme Inhibition and Receptor Binding: The para-isomer and its derivatives are actively used in biochemical research to study enzyme inhibition and receptor binding, which are fundamental processes for identifying new therapeutic targets. chemimpex.com The chiral version, (R)-Methyl 4-(1-aminoethyl)benzoate, has garnered particular attention for its potential in medicinal chemistry due to its specific stereochemistry, which is crucial for interacting with biological systems like kinases.

Intermediate for Complex Synthesis: In organic synthesis, such bifunctional molecules are valuable for creating complex heterocyclic compounds, which are a cornerstone of many pharmaceuticals. mdpi.com The reactivity of the amino and ester groups allows for cyclization reactions to form novel ring systems.

While its isomers are established as useful tools, the limited specific research on this compound suggests it may be a less-explored area, potentially offering new avenues for discovery.

Overview of Benzoate Derivatives in Academic Research and Their Diverse Applications

Benzoate derivatives are a class of chemical compounds derived from benzoic acid and are ubiquitous in both academic research and industrial applications. wikipedia.org Their utility spans from being key ingredients in consumer products to serving as critical intermediates in the synthesis of pharmaceuticals.

In medicinal chemistry, the benzoate scaffold is a privileged structure, appearing in a wide array of drugs. One of the most well-known applications is in the development of local anesthetics. google.com The general structure of many of these anesthetics incorporates a lipophilic aromatic part (the benzoate) connected via an ester linkage to a hydrophilic amine portion. mdpi.com

Furthermore, research has demonstrated the versatility of benzoate derivatives in targeting a variety of biological processes:

They have been synthesized and evaluated as potential inhibitors of influenza neuraminidase, an important target for antiviral drugs. scbt.com

In the field of inflammation, specifically designed 3-substituted 5-amidobenzoate derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. researchgate.net

Beyond medicine, methyl benzoate itself is used in perfumery and has been investigated as an environmentally safe pesticide due to its fumigant activity against various insect pests. wikipedia.orgmdpi.com

The synthesis of benzoate derivatives is a fundamental topic in organic chemistry, with methods like the Fischer esterification—the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst—being a classic example. youtube.com The continuous development of new synthetic methods, including the use of solid acid catalysts, aims to improve efficiency and reduce environmental impact.

Physical and Chemical Properties

The following table provides a comparative overview of the known physical and chemical properties of this compound and its related isomers. Data is compiled from various chemical databases.

| Property | This compound | Methyl 3-(2-aminoethyl)benzoate | Methyl 4-(2-amino-ethyl)benzoate hydrochloride |

| Molecular Formula | C₁₀H₁₃NO₂ uni.lu | C₁₀H₁₃NO₂ scbt.com | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 179.22 g/mol | 179.22 g/mol scbt.com | 215.67 g/mol |

| CAS Number | 771581-77-2 | 179003-00-0 scbt.com | Not explicitly found |

| Appearance | Not specified | Not specified | Not specified |

| Predicted XlogP | 1.7 uni.lu | Not specified | Not specified |

| Hydrogen Bond Donor Count | 1 uni.lu | Not specified | Not specified |

| Hydrogen Bond Acceptor Count | 3 uni.lu | Not specified | Not specified |

| Rotatable Bond Count | 3 uni.lu | Not specified | Not specified |

| Note: Properties for this compound are largely based on computational predictions due to a lack of extensive experimental data in published literature. |

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDBWBQCKQHHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447614 | |

| Record name | Methyl 2-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-77-2 | |

| Record name | Methyl 2-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of Methyl 2 2 Aminoethyl Benzoate

Established Synthetic Routes to Methyl 2-(2-aminoethyl)benzoate and Related Analogues

Esterification Reactions for Benzoate (B1203000) Moiety Formation

The formation of the methyl benzoate moiety is a fundamental step in the synthesis of the target compound. This is typically achieved through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. uomustansiriyah.edu.iq4college.co.ukyoutube.com In the context of this compound synthesis, this would involve the reaction of 2-(2-aminoethyl)benzoic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iq4college.co.uk The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester. uomustansiriyah.edu.iq

Recent advancements have also explored the use of solid acid catalysts, such as zirconium-based catalysts, to facilitate the esterification of benzoic acids with methanol. mdpi.com These heterogeneous catalysts offer advantages in terms of reusability and reduced environmental impact compared to traditional homogeneous acid catalysts. mdpi.com For instance, a titanium-zirconium solid acid has been shown to be effective for the direct condensation of benzoic acid and methanol. mdpi.com

| Catalyst Type | Reaction Conditions | Advantages |

| Concentrated Sulfuric Acid | Refluxing with methanol | High yield, well-established |

| p-Toluenesulfonic Acid | Similar to sulfuric acid | Milder alternative |

| Zirconium-based Solid Acids | Varies with specific catalyst | Reusable, environmentally friendly |

Introduction and Functionalization of the Aminoethyl Side Chain

The introduction and subsequent modification of the 2-aminoethyl side chain are critical for creating a diverse range of analogues. The placement of this side chain on the quinoline (B57606) ring system has been shown to significantly influence the antitumor activity of 2-phenylquinoline (B181262) derivatives. nih.gov Specifically, the antitumor activity and DNA-binding ability follow the order of substitution at the 8- > 7- > 4- ≈ 6- ≈ 4'- positions. nih.gov

Functionalization of the aminoethyl group can be achieved through various reactions, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.

Reductive Amidation and Nitrile Reduction Approaches

Reductive amidation offers a direct route to amides from esters and nitro compounds. nih.gov This method, often utilizing heterogeneous nickel-based catalysts, provides a more step-economical synthesis compared to traditional amidation reactions. nih.gov The reaction tolerates a variety of functional groups, including those present on nitroarenes. nih.gov

Nitrile reduction is another powerful method for synthesizing primary amines. wikipedia.orgchemguide.co.uk This transformation can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. chemguide.co.uk Catalytic hydrogenation is often the more economical route, employing catalysts like Raney nickel, palladium black, or platinum dioxide. wikipedia.org However, careful selection of the catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com Borane-based reagents, such as borane-tetrahydrofuran (B86392) (BH3-THF) and borane-dimethylsulfide (BH3-SMe2), are also effective for nitrile reduction. commonorganicchemistry.com More recently, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) has been shown to reduce a wide range of nitriles to primary amines in excellent yields. organic-chemistry.orgorganic-chemistry.org

| Reducing Agent | Catalyst (if applicable) | Key Features |

| Lithium Aluminum Hydride (LiAlH4) | - | Powerful, non-catalytic |

| Catalytic Hydrogenation (H2) | Raney Nickel, Pd/C, PtO2 | Economical, potential for side products |

| Borane-THF (BH3-THF) | - | Requires heating, potential for decomposition |

| Borane-Dimethylsulfide (BH3-SMe2) | - | More stable than BH3-THF |

| Diisopropylaminoborane | Catalytic LiBH4 | Mild, efficient for various nitriles |

Synthesis from Precursors such as 2-(2-bromoethyl)benzoate or 4-(2-aminoethyl)benzoic Acid

A common strategy for synthesizing this compound involves the use of precursors that already contain either the aminoethyl side chain or a group that can be readily converted to it. For instance, methyl 2-(bromomethyl)benzoate can be a key intermediate. google.com This bromo-ester can then undergo a coupling reaction with an appropriate amine source. google.com The synthesis of methyl 2-(bromomethyl)benzoate itself can be achieved from ethyl 2-toluate via bromination with N-bromosuccinimide (NBS). chemicalbook.com Another approach starts from 2-formyl benzoic acid methyl ester, which is converted to 2-(2-hydroxyethyl)benzoic acid methyl ester and then to the desired 2-(2-bromoethyl)benzoic acid methyl ester. google.com

Alternatively, starting with 4-(2-aminoethyl)benzoic acid allows for the direct esterification of the carboxylic acid to form the corresponding methyl ester. researchgate.net The synthesis of methyl 4-(aminomethyl)benzoate has been achieved through various routes, including the reduction of methyl 4-cyanobenzoate. google.com

Novel Synthetic Strategies and Methodological Advancements for this compound Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for Aminoethyl Installation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex molecules, including derivatives of this compound. researchgate.netorganic-chemistry.orgresearchgate.net These reactions offer a versatile and efficient means to install the aminoethyl group onto the aromatic ring. For instance, the palladium-catalyzed carbonylation of aryl halides in the presence of methanol can be used to synthesize methyl benzoate derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of aromatic amines and esters, such as this compound, is an area of growing interest aimed at reducing environmental impact and improving reaction efficiency. nih.govnih.gov Key strategies involve the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov

Furthermore, the use of high-temperature water as a solvent for reactions like ester hydrolysis represents a green alternative to traditional organic solvents. psu.edu Water at elevated temperatures (200–300 °C) can act as a catalyst and a solvent, promoting reactions that are otherwise slow or require harsh chemical reagents. psu.edu This approach eliminates the need for volatile and often toxic organic solvents, aligning with the principles of green chemistry. psu.edu

The development of novel catalysts is another cornerstone of green synthetic methodologies. For instance, the use of metal-ligand bifunctional catalysts, such as specific iridium complexes, has shown promise in the N-alkylation of amines with alcohols, a key transformation in the synthesis of related compounds. nih.gov These catalysts can operate under mild conditions and exhibit high selectivity, reducing energy consumption and the formation of byproducts. nih.govnih.gov

Stereoselective Synthesis of Chiral Analogues

The stereoselective synthesis of chiral analogues of this compound is crucial for applications where specific stereoisomers exhibit desired biological activity. Chiral building blocks, such as (S)-Methyl 4-(1-aminoethyl)benzoate, are valuable in drug design due to the specific interactions of a single enantiomer with biological targets.

Achieving high stereoselectivity often involves the use of chiral catalysts or auxiliaries. For instance, zirconocene-catalyzed cyclocopolymerization has been explored for the stereoselective synthesis of related structures. amanote.com Asymmetric synthesis strategies aim to control the formation of stereocenters, leading to a high enantiomeric excess of the desired product.

The introduction of a chiral center, often at the carbon adjacent to the amino group, transforms the molecule into a chiral amine. The synthesis of such compounds requires careful selection of reagents and reaction conditions to ensure the desired stereochemical outcome.

Chemical Reactions and Transformation Pathways Involving this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the benzoate ester and the primary amine. These groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis of the Benzoate Ester

The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of esterification and is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The reaction is reversible and may not proceed to completion. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, yielding an alcohol and a carboxylate salt. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. libretexts.org Studies on various methyl benzoates have shown that this hydrolysis is predominantly catalyzed by the hydroxide ion in a pH range of 5-10. oieau.fr High-temperature water (200–300 °C) in the presence of a mild base like 2% KOH can achieve quantitative saponification of even sterically hindered methyl benzoates within a short reaction time. psu.edu

| Hydrolysis Condition | Reactants | Products | Key Features |

| Acidic | This compound, H₂O, Acid Catalyst | 2-(2-aminoethyl)benzoic acid, Methanol | Reversible reaction. libretexts.org |

| Basic (Saponification) | This compound, Base (e.g., NaOH, KOH) | Salt of 2-(2-aminoethyl)benzoic acid, Methanol | Irreversible reaction, goes to completion. libretexts.org |

Acylation and N-Alkylation of the Amine Group

The primary amine group in this compound is nucleophilic and can readily undergo acylation and N-alkylation reactions.

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules.

N-Alkylation: The reaction of the amine with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org However, this reaction can be difficult to control, often resulting in a mixture of products due to the increased nucleophilicity of the alkylated amine. masterorganicchemistry.com For laboratory-scale synthesis of tertiary amines, N-alkylation is often limited. wikipedia.org Industrially, N-alkylation of amines with alcohols is a significant process, though it can also suffer from poor selectivity. wikipedia.org More controlled and selective N-alkylation can be achieved using specific catalysts, such as NNN-Ni(II) pincer complexes for reactions with secondary alcohols, or by using alternative alkylating agents like epoxides. nih.govwikipedia.org

| Reaction Type | Reagents | Product Type | Notes |

| Acylation | Acid chloride, Acid anhydride | Amide | - |

| N-Alkylation | Alkyl halide | Secondary, Tertiary, or Quaternary Amine | Can be difficult to control, often leading to over-alkylation. masterorganicchemistry.com |

Oxidation and Reduction of Functional Groups

The functional groups of this compound can be selectively oxidized or reduced. organic-chemistry.org

Oxidation: The primary amine can be oxidized to various functional groups, including nitriles, under specific conditions. organic-chemistry.org The oxidation of primary alcohols, which could be formed from the reduction of the ester, can yield aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. eopcw.comucr.edu For instance, Swern oxidation or the use of PCC can oxidize a primary alcohol to an aldehyde, while stronger oxidizing agents like hot KMnO₄ will lead to a carboxylic acid. eopcw.com

Reduction: The ester group can be reduced to a primary alcohol. fiveable.me This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). The choice of reducing agent is crucial for selectivity, especially when other reducible functional groups are present. organic-chemistry.org

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile in substitution reactions. For example, it can react with electrophilic centers to form new carbon-nitrogen bonds. The aromatic ring can also undergo electrophilic substitution reactions, with the positions of substitution being directed by the existing aminoethyl and methyl ester groups.

Pursuant to your request, a comprehensive search for advanced spectroscopic and structural characterization data for the specific chemical compound This compound (CAS 70341-37-8) was conducted.

Despite a thorough investigation across scientific databases and literature, detailed, publicly available experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR, FTIR, and Raman spectroscopy that is explicitly and solely for "this compound" could not be located. The search results yielded spectroscopic information for structurally similar but distinct compounds, such as the hydrochloride salt version, isomers like Methyl 3-(2-aminoethyl)benzoate, or analogs like Methyl 2-aminobenzoate (B8764639).

As per the strict instructions to focus solely on this compound and not introduce any information or examples from other compounds, it is not possible to generate the requested article. The creation of scientifically accurate content, detailed research findings, and the mandatory data tables for each specified spectroscopic technique is contingent on the availability of this specific data. Without it, fulfilling the request would require violating the core constraints of the prompt.

Therefore, the article as outlined cannot be generated at this time due to the lack of specific source material for this particular compound in the available literature.

Advanced Spectroscopic and Structural Characterization of Methyl 2 2 Aminoethyl Benzoate

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. For Methyl 2-(2-aminoethyl)benzoate, with the chemical formula C₁₀H₁₃NO₂, the theoretical monoisotopic mass is 179.094629 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) at or very near this value.

In addition to the molecular ion, HRMS can reveal the presence of various adducts. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for several potential adducts of this compound. These predictions can aid in the identification of the compound in complex mixtures.

Table 1: Predicted m/z and Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.10192 | 138.6 |

| [M+Na]⁺ | 202.08386 | 145.7 |

| [M-H]⁻ | 178.08736 | 141.9 |

| [M+NH₄]⁺ | 197.12846 | 158.3 |

| [M+K]⁺ | 218.05780 | 144.1 |

| [M+H-H₂O]⁺ | 162.09190 | 132.5 |

| [M+HCOO]⁻ | 224.09284 | 162.9 |

| [M+CH₃COO]⁻ | 238.10849 | 183.0 |

| [M+Na-2H]⁻ | 200.06931 | 143.5 |

| [M]⁺ | 179.09409 | 138.9 |

| [M]⁻ | 179.09519 | 138.9 |

Data sourced from PubChemLite. crystallography.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for confirming the identity and assessing the purity of a compound. researchgate.net

In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an HPLC column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. Following separation, the eluent is introduced into the mass spectrometer, which provides a mass spectrum of the compound, confirming its molecular weight. By integrating the area under the chromatographic peak, the purity of the sample can be determined. For a related compound, methyl 2-(aminosulfonylmethyl)benzoate, HPLC was used to confirm a purity of at least 98%. epa.gov A similar level of purity would be expected for a synthesized and purified sample of this compound.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

As of the latest available information, a publicly accessible, experimentally determined crystal structure for this compound or its salts has not been reported in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, a detailed analysis based on single-crystal X-ray diffraction data is not possible at this time. The following subsections outline the type of information that would be obtained from such an analysis.

Elucidation of Crystal System and Space Group

A single-crystal X-ray diffraction experiment would determine the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of this compound. This information defines the symmetry of the unit cell and the arrangement of molecules within the crystal lattice. For example, the related compound methyl 2-(2,3-dimethylanilino)benzoate crystallizes in the triclinic space group P-1. researchgate.net

Investigation of π-π Stacking Interactions in the Solid State

The benzene (B151609) ring in this compound allows for the possibility of π-π stacking interactions between adjacent molecules in the solid state. These non-covalent interactions, where the electron clouds of aromatic rings overlap, contribute to the stability of the crystal structure. An analysis of the crystal packing would reveal the geometry and distance of any such interactions. The presence and nature of π-π stacking can be influenced by other intermolecular forces, such as hydrogen bonding. ugr.es

Computational Chemistry and Theoretical Modeling of Methyl 2 2 Aminoethyl Benzoate

Density Functional Theory (DFT) Calculations

No peer-reviewed studies or database entries were found that have performed DFT calculations on Methyl 2-(2-aminoethyl)benzoate. Consequently, there is no available data for the following subsections.

There are no published values or theoretical predictions for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound. Such data would be essential for understanding its electronic properties and kinetic stability.

A theoretical analysis of how the aminoethyl and methyl ester substituents on the benzene (B151609) ring influence the reactivity of this compound has not been documented in the scientific literature.

Information regarding the optimized molecular geometry and the preferred three-dimensional conformations of this compound, as determined by DFT calculations, is not available.

Molecular Dynamics (MD) Simulations

The scientific literature lacks any studies that have employed Molecular Dynamics simulations to investigate the behavior of this compound. Therefore, no information can be provided for the subsequent sections.

There are no available reports on the conformational landscape and dynamic movements of this compound in various solvent environments, which would typically be explored through MD simulations.

No research has been published detailing the dynamic interactions between this compound and any protein targets. Such studies are crucial for understanding potential biological activities.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing, stability, and polymorphism. Computational chemistry provides several methods to quantify and visualize these interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic densities of the molecule) is greater than that of all other molecules.

Energy Framework Calculations for Crystal Packing Stability

To understand the energetics of the crystal packing, energy framework calculations would be performed. This method calculates the interaction energies between a central molecule and its neighbors within a specified radius. The resulting energies (electrostatic, polarization, dispersion, and repulsion) are used to construct energy frameworks, which visually represent the strength and topology of the intermolecular interactions.

For this compound, this analysis would reveal the dominant forces responsible for the stability of its crystal lattice, illustrating the pairs of molecules with the strongest interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

An MEP map of this compound would show regions of negative potential (typically colored red or yellow), indicating electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the ester group and the nitrogen of the amino group. Regions of positive potential (blue) would highlight electron-deficient areas, like the hydrogen atoms of the amino group and the aromatic ring, which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Effects

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. This analysis is particularly useful for understanding hyperconjugative interactions, which contribute to molecular stability.

In the case of this compound, NBO analysis could reveal interactions such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals. The stabilization energies associated with these interactions would be quantified, providing insight into the electronic factors governing the molecule's conformation and reactivity.

Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points of the electron density and the bond paths between atoms, AIM can characterize the nature of chemical bonds and non-covalent interactions.

An AIM analysis of this compound would identify bond critical points (BCPs) for all covalent bonds. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would be used to classify the interactions. For instance, the presence of a BCP between atoms of different molecules would confirm and characterize intermolecular hydrogen bonds.

Pharmacological and Biological Research Investigations of Methyl 2 2 Aminoethyl Benzoate

Mechanism of Action Studies

Research into the mechanism of action for derivatives of Methyl 2-(2-aminoethyl)benzoate is aimed at understanding how these molecules interact with biological systems at a molecular level.

Interaction with Specific Biological Targets (Enzymes, Receptors, Ion Channels)

The versatile structure of this compound allows for its derivatives to be designed to interact with a variety of biological targets. For instance, a coumarin (B35378) derivative, Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, was synthesized with the principal aim of investigating its biological properties, particularly as a potential antileishmaniasis drug nih.gov. This suggests that the target of such derivatives may be enzymes or proteins essential for the survival of the Leishmania parasite.

Broader research into similar heterocyclic structures, such as benzothiazoles, shows that they can act as potent mechanism-based inhibitors of several enzymes, including:

Monoamine oxidase

Cathepsin D

c-Jun N-terminal kinases

Heat shock protein 90

Acyl coenzyme A cholesterol acyltransferase

While these are not direct studies on this compound derivatives, they highlight the types of biological targets that medicinal chemists might pursue when modifying this scaffold. The specific targets for drugs are often proteins, with enzymes being a prominent class nih.gov.

Modulation of Cellular Processes (e.g., Redox Reactions)

Currently, there is limited specific research detailing the modulation of cellular processes like redox reactions by this compound or its direct analogues. However, the introduction of certain functional groups during the creation of derivatives can confer antioxidant properties. For example, studies on 2-aminothiazole sulfonamide derivatives have shown that linking the core structure to a sulfonamide moiety and introducing various functional groups can significantly improve antioxidant activities, such as DPPH radical scavenging and superoxide dismutase (SOD)-mimic functions nih.gov. This indicates that strategic modification of a core amine structure can lead to the modulation of cellular redox balance. Further research is needed to determine if derivatives of this compound could be similarly designed to influence these pathways.

Receptor Binding Affinity and Selectivity

The binding affinity and selectivity of a compound for its biological target are crucial for its therapeutic efficacy. Studies on various methyl benzoate (B1203000) derivatives demonstrate that these molecules can form stable complexes with proteins. Spectroscopic studies on two specific methyl benzoate derivatives interacting with bovine serum albumin (BSA) revealed strong binding affinities, with binding constants (K) on the order of 10⁴ M⁻¹ mdpi.com. These interactions were found to be predominantly driven by hydrogen bonding mdpi.com.

This research underscores that derivatives containing the methyl benzoate moiety can effectively bind to protein targets, and the primary interactions may involve specific residues, such as tryptophan within the protein's binding cavity mdpi.com. The data suggests that modifications to the core structure can fine-tune these interactions to achieve desired affinity and selectivity for a specific receptor or enzyme.

Table 1: Binding Constants of Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA) and Tryptophan (Trp) This table is based on data for methyl o-methoxy p-methylaminobenzoate (I) and methyl o-hydroxy p-methylaminobenzoate (II) from a spectroscopic study.

| Compound | Binding Target | Binding Constant (K) in Ground State (M⁻¹) |

| Derivative I | BSA | (1.9 ± 0.1) × 10⁴ |

| Derivative II | BSA | (2.3 ± 0.1) × 10⁴ |

| Derivative I | Trp | (2.0 ± 0.1) × 10⁴ |

| Derivative II | Trp | (2.2 ± 0.1) × 10⁴ |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity and properties. These studies guide the rational design of more potent and selective drug candidates.

Design and Synthesis of this compound Analogues and Derivatives

The chemical framework of this compound, and more commonly its precursor methyl 2-aminobenzoate (B8764639) (methyl anthranilate), is a key starting point for the synthesis of more complex, biologically active molecules. Researchers have successfully synthesized a variety of derivatives through straightforward chemical reactions.

One notable example is the synthesis of Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. This derivative was prepared via a condensation reaction between 4-hydroxycoumarin (B602359) and methyl 2-aminobenzoate nih.govnih.gov. This synthetic route effectively combines the benzoate structure with a coumarin moiety, a class of compounds known for a wide range of biological activities nih.gov.

Similarly, the related compound ethyl 2-aminobenzoate has been used to synthesize complex heterocyclic systems like benzodiazepinones. For example, Ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] nih.govmdpi.comdiazepin-2-ylamino)benzoate was developed through a multi-step process involving the coupling of (S)-2-(2-Nitrobenzamido)propanoic acid with ethyl 2-aminobenzoate, followed by reduction and cyclization mdpi.com. These synthetic strategies demonstrate how the aminobenzoate scaffold is utilized to build larger, more structurally diverse molecules with potential therapeutic applications.

Impact of Functional Group Modifications on Biological Activity and Selectivity

Modifying the functional groups on a core chemical scaffold is a primary strategy for optimizing a drug's biological activity and selectivity. The introduction of different groups can alter a molecule's size, polarity, and ability to interact with biological targets researchgate.net.

Introduction of Aromatic and Heterocyclic Rings: As seen in the synthesis of the coumarin derivative, adding a large, rigid ring system can enhance selectivity nih.govmdpi.com. Aromatic rings can engage in π-π stacking and hydrogen bonding with a biological target, potentially increasing binding affinity mdpi.com.

Influence of Electron-Withdrawing/Donating Groups: In studies of benzothiazole analogues, the presence of an electron-withdrawing group (like a nitro group, -NO₂) was found to be responsible for significant antimicrobial activity jyoungpharm.org. This highlights how altering the electronic properties of the molecule can have a profound effect on its biological function.

Impact on Lipophilicity and Stability: The addition of alkyl groups is a common modification that can increase a molecule's lipophilicity (its ability to dissolve in fats), which can improve its capacity to cross cell membranes . These groups can also shield the molecule from enzymatic degradation, thereby extending its duration of action in the body .

The principles of SAR guide chemists in making targeted modifications to a lead compound. By systematically altering functional groups on the this compound framework, researchers can explore how these changes affect interactions with enzymes and receptors, ultimately leading to the development of more effective and selective therapeutic agents.

Table 2: General Principles of Functional Group Modifications and Their Potential Impact

| Modification Type | Potential Impact on Biological Activity/Properties | Rationale |

| Addition of Alkyl Groups | Increased lipophilicity, enhanced metabolic stability | Improves membrane permeability and can shield the molecule from enzymatic breakdown . |

| Introduction of Aromatic Rings | Enhanced binding affinity and selectivity | Provides opportunities for π-π stacking and hydrogen bonding interactions with the target mdpi.com. |

| Incorporation of Nitrogen Atoms | Altered physicochemical and metabolic properties | Can act as hydrogen bond acceptors or donors, influencing drug-receptor interactions mdpi.com. |

| Addition of Electron-Withdrawing Groups (e.g., -NO₂, Halogens) | Increased biological potency (in some cases) | Alters the electronic distribution of the molecule, which can enhance interaction with the target's active site jyoungpharm.org. |

Conformational Flexibility and Its Role in Ligand-Target Interactions

The interaction between a ligand, such as this compound, and its biological target is fundamentally governed by the molecule's three-dimensional structure and its ability to adopt different spatial arrangements, a property known as conformational flexibility. The presence of specific chemical groups, like a methyl group, can significantly influence this flexibility and, consequently, the binding affinity. The addition of a methyl group can alter the preferred conformation of a molecule, sometimes shifting the arrangement of its ring structures. nih.gov This conformational shift can be crucial for fitting into a binding site.

The binding of a ligand within a target's active site is a complex interplay of forces. For instance, the biphenyl fragment of a ligand might make favorable contacts with hydrophobic residues, while amide groups could form hydrogen bonds with the target protein. nih.gov The addition of a methyl group can allow the ligand to extend into a lipophilic pocket, potentially increasing binding strength if the pocket is of an optimal size. nih.gov Studies on methyl benzoate derivatives interacting with proteins like bovine serum albumin (BSA) have shown that hydrogen bonding and van der Waals forces play a crucial role in the binding phenomenon. mdpi.com These interactions are often characterized by the formation of stable 1:1 complexes between the ligand and the protein. mdpi.com The nature of these non-covalent interactions is critical for the stability of the ligand-target complex and is directly influenced by the ligand's conformational state.

In Vitro and In Vivo Pharmacological Profiling

Enzyme Inhibition Assays (e.g., Influenza Neuraminidase, Polyketide Synthase 13 Thioesterase)

Influenza Neuraminidase

Influenza neuraminidase (NA) is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of infection. uu.nluu.nl This makes NA a prime target for antiviral drugs. uu.nl Enzyme inhibition assays are used to screen for compounds that can block the active site of NA. nih.gov These assays, such as the Enzyme-Linked Lectin Assay (ELLA) or the more sensitive NA-Star assay, measure the ability of a compound to inhibit the enzyme's activity. nih.gov The discovery of novel, non-carbohydrate inhibitors is an active area of research, with a focus on compounds that can interact with key amino acid residues in the enzyme's active site, such as Asp 152 or Tyr 406. researchgate.net

Polyketide Synthase 13 (Pks13) Thioesterase

Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.govacs.org It plays a vital role in the final stage of mycolic acid synthesis, a key component of the mycobacterial cell wall. acs.orgresearchgate.net The thioesterase domain of Pks13 is a validated target for new antitubercular drugs. nih.govnih.gov High-throughput screening and structure-guided optimization have led to the identification of novel series of Pks13 inhibitors, such as certain oxadiazole and benzofuran derivatives. nih.govnih.govacs.org These inhibitors bind to the thioesterase domain, blocking the enzyme's function and leading to bacterial death. nih.govnih.gov The development of compounds with high potency (MIC < 1 μM) and favorable metabolic profiles is a key objective in this research. nih.govnih.govdundee.ac.uk

Cell-Based Assays for Anticancer Activity

Cell-based assays are fundamental tools for the preliminary evaluation of a compound's potential anticancer activity. uow.edu.au These assays measure a compound's effect on the viability and proliferation of cancer cells. nih.gov Commonly used methods include colorimetric assays like the MTT, MTS, and WST-1 assays, which assess the metabolic activity of viable cells. uow.edu.aunih.gov

In a study evaluating the cytotoxicity of methyl benzoate, a structurally related compound, its effects were tested on several cultured human cell lines. The results, which determine the concentration required to kill 50% of cells (LC50), indicated varying levels of toxicity depending on the cell type.

| Cell Line | Cell Type | LC50 of Methyl Benzoate (mM) | Assay Method |

|---|---|---|---|

| HEK293 | Kidney | >7.3 | WST-1 |

| CACO2 | Colon | >7.3 | WST-1 |

| SH-SY5Y | Neuronal | >7.3 | WST-1 |

Table 1: Cytotoxicity of Methyl Benzoate on Human Cell Lines. Data sourced from cytotoxicity studies which found that methyl benzoate can be lethal to these cells in high concentrations. nih.gov

These assays provide an initial indication of whole-cell cytotoxicity. uow.edu.au Further investigation is often required to determine the specific molecular target and mechanism of action, which may involve inducing apoptosis (programmed cell death). mdpi.com Pro-apoptotic activity can be assessed through tests like the Annexin V detection kit and Caspase-Glo 3/7 assays, which measure key markers of the apoptotic process. mdpi.com

Antiviral Activity Studies (e.g., against HIV-1)

The human immunodeficiency virus type 1 (HIV-1) is the retrovirus responsible for acquired immunodeficiency syndrome (AIDS). mdpi.com A major challenge in treating HIV-1 is its high rate of replication and mutation, which can lead to the emergence of drug-resistant variants. nih.gov Antiviral research focuses on various stages of the HIV-1 life cycle, from its entry into host cells to the maturation of new virus particles. mdpi.com

One modern approach involves the use of broadly neutralizing antibodies (bNAbs), which can target conserved regions of the virus's envelope protein. nih.gov Clinical trials have explored using combinations of potent bNAbs, such as 3BNC117 and 10-1074, to suppress the virus and prevent the development of resistance. nih.gov Another strategy targets host proteins known as restriction factors, such as the APOBEC3 (A3) family, which provide intrinsic immunity against retroviruses. mdpi.com However, HIV-1 has evolved mechanisms to counteract these defenses. mdpi.com The development of small-molecule inhibitors that can block various viral enzymes or processes remains a cornerstone of HIV-1 therapy. mdpi.com

Investigations into Blood Glucose Regulation Mechanisms

The regulation of blood glucose is a critical physiological process maintained by a complex interplay of hormones. wikipedia.orgnih.govnih.gov The pancreas plays a central role by secreting insulin, which lowers blood glucose, and glucagon, which raises it. wikipedia.orgnih.gov

When blood glucose levels rise, pancreatic β-cells release insulin. derangedphysiology.com Insulin promotes the uptake and storage of glucose in tissues like skeletal muscle and adipose tissue and suppresses the production of glucose by the liver. derangedphysiology.com Conversely, when blood glucose levels fall, pancreatic α-cells release glucagon. wikipedia.orgderangedphysiology.com Glucagon stimulates the liver to break down its stored glycogen (glycogenolysis) and synthesize new glucose (gluconeogenesis), thereby releasing glucose into the bloodstream. wikipedia.orgderangedphysiology.comkhanacademy.org Dysregulation of this system, particularly involving insulin resistance or insufficient insulin secretion, leads to conditions like type 2 diabetes mellitus. nih.gov Pharmacological interventions for diabetes often target these pathways to improve insulin sensitivity or modulate hormone secretion.

Exploration of Antimicrobial and Anti-inflammatory Properties (as a class of benzoates)

Benzoates, as a class of chemical compounds, are widely recognized for their antimicrobial properties. researchgate.net Benzoic acid and its salts, like sodium benzoate, are commonly used as preservatives in foods, beverages, and cosmetics to inhibit the growth of bacteria, yeast, and molds. researchgate.netjmu.edunih.govresearchgate.net The primary mechanism of their antimicrobial action is dependent on the pH of the environment. researchgate.net In acidic conditions, benzoic acid is protonated and can pass through microbial cell membranes. Once inside the more alkaline interior of the cell, it dissociates, lowering the internal pH and inhibiting key metabolic processes, which ultimately suppresses microbial growth and reproduction. researchgate.net

In addition to their antimicrobial effects, some benzoates have demonstrated anti-inflammatory properties. nih.gov Studies have shown that sodium benzoate can exert anti-inflammatory effects by influencing pathways involving the NFκB factor. nih.gov This low-grade anti-inflammatory potential is an area of ongoing research, as chronic inflammation is linked to various health conditions. webmd.com

Applications in Advanced Chemical Synthesis and Materials Science Research

Methyl 2-(2-aminoethyl)benzoate as a Key Organic Building Block

The unique architecture of this compound, with an ortho-substituted aminoethyl group, provides a framework for constructing intricate molecular structures. This arrangement is pivotal in multistep synthetic pathways where precise control over reactivity and stereochemistry is essential.

This compound is situated within a synthetic stream that originates from key chemical precursors used in the pharmaceutical industry. Its direct antecedent, 2-Cyanomethylbenzoic acid methyl ester, is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. lookchem.com The conversion of the cyano group in this precursor to the aminoethyl group to form this compound is a critical transformation. This positions this compound as a subsequent, more advanced intermediate, contributing to the development of new therapeutic agents and medicines. lookchem.com The presence of both a nucleophilic amine and an electrophilic ester allows it to be a versatile component in the assembly of complex, biologically active molecules.

The utility of this compound extends to the agrochemical sector, where it serves as a sophisticated intermediate. The broader class of methyl benzoate (B1203000) compounds are utilized as intermediates and can be used to attract insects. atamanchemicals.comwikipedia.org More specifically, the precursor to this compound, 2-Cyanomethylbenzoic acid methyl ester, is employed as an intermediate in the production of agrochemicals such as pesticides and herbicides. lookchem.com The synthesis of this compound from this precursor allows for the introduction of new functionalities, enabling the development of more targeted and effective agricultural products. lookchem.com

Table 1: Synthetic Relationship and Applications

| Compound Name | CAS Number | Role | End-Market Applications |

| 2-Cyanomethylbenzoic acid methyl ester | 5597-04-6 | Precursor | Pharmaceuticals, Agrochemicals |

| This compound | 771581-77-2 | Intermediate | Pharmaceuticals, Agrochemicals |

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the synthesis of these structures often relies on versatile starting materials. Aromatic amines are frequently used as precursors for building heterocyclic rings. mdpi.comchemmethod.com this compound, with its primary amine and ester functionalities, is a prime candidate for such synthetic pathways. The amine can participate in cyclization reactions with various reagents to form nitrogen-containing rings, while the ester group can be modified or incorporated into the final heterocyclic structure. This dual reactivity makes it a significant building block for creating diverse and potentially bioactive scaffolds.

Development of Functional Materials Utilizing Benzoate Derivatives

Benzoate derivatives are recognized for their utility in materials science, where they can be used to impart specific properties to polymers, dyes, and pigments. Their aromatic nature provides rigidity and thermal stability, while functional groups allow for chemical integration into larger systems.

The parent compound, methyl benzoate, is used as a solvent for synthetic resins, rubber, cellulose esters, and cellulose ethers. atamanchemicals.com This establishes a fundamental compatibility of the benzoate structure with polymeric materials. The "aminoethyl" group on this compound provides a reactive site that is not present on simple methyl benzoate. This primary amine can be used to chemically bond the molecule into a polymer backbone, for example, through the formation of amide or imine linkages. This allows for the creation of functional polymers where the benzoate moiety is covalently incorporated, potentially enhancing properties such as thermal stability, mechanical strength, or affinity for other molecules.

Benzoate derivatives play a direct role in the application of colorants. Methyl benzoate and other glycol benzoates are used as dye carriers, which facilitate the dyeing of synthetic fibers like meta-aramid articles. google.com Furthermore, methyl benzoate is specifically noted for its use as a dyeing auxiliary agent for polyester (B1180765) fibers. atamanchemicals.com In these applications, the benzoate compound helps to swell the polymer fibers and transport the dye molecules into the fiber matrix. google.com The development of functionalized benzoates like this compound opens possibilities for creating reactive dyes, where the amine group could form a covalent bond with the fabric, leading to enhanced color fastness.

Reference Material Development and Quality Control Applications

Reference materials are indispensable tools in analytical chemistry, serving as a benchmark for calibration, method validation, and quality control. The development of a specific compound, such as this compound, into a reference standard involves a rigorous process of synthesis, purification, and comprehensive characterization to ensure its suitability for these demanding applications.

Utilization as a Reference Standard in Analytical Method Development (AMV)

The development of robust and reliable analytical methods is a cornerstone of chemical research and industrial quality control. A reference standard of known purity and identity, such as a well-characterized batch of this compound, is essential for this process. During analytical method development (AMV), the reference standard is used to:

Establish Specificity and Selectivity: The ability of an analytical method to unequivocally assess the analyte in the presence of other components is critical. A pure reference standard of this compound allows scientists to confirm that the method can distinguish it from potential impurities, degradation products, or matrix components.

Determine Linearity and Range: By preparing a series of dilutions of the reference standard, a calibration curve can be constructed to demonstrate the method's ability to provide results that are directly proportional to the concentration of the analyte over a specified range.

Assess Accuracy and Precision: The accuracy of a method is determined by comparing the measured value to the known true value of the reference standard. Precision is evaluated by repeatedly analyzing the standard to determine the degree of agreement among individual test results.

Define Limits of Detection (LOD) and Quantitation (LOQ): The LOD, the lowest amount of an analyte that can be detected but not necessarily quantitated, and the LOQ, the lowest amount that can be quantitatively determined with acceptable precision and accuracy, are established using the reference standard.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity/Selectivity | To ensure the method can differentiate the analyte from other substances. | No interference at the retention time of the analyte. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity study. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% |

| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified reliably. | Signal-to-noise ratio of 10:1 |

Role in Quality Control (QC) Processes in Pharmaceutical and Chemical Manufacturing

In the stringent environments of pharmaceutical and chemical manufacturing, quality control (QC) ensures that products consistently meet their intended specifications. Reference standards of key intermediates and active pharmaceutical ingredients (APIs) are fundamental to these QC processes. This compound, as a potential intermediate or related substance, would play a crucial role in:

Identity Testing: Confirming the identity of the raw material or intermediate upon receipt and before use in production.

Purity and Impurity Profiling: Quantifying the purity of the compound and identifying and quantifying any impurities present. This is critical for ensuring the safety and efficacy of the final product.

Assay of Finished Products: In some cases, an intermediate may be present in the final product, and its concentration must be controlled within specified limits.

The use of a this compound reference standard in a QC laboratory would involve routine analysis of production batches and comparison of the results against the established specifications.

Homogeneity and Stability Assessments for Reference Materials

For a compound to be a reliable reference material, it must be demonstrably homogeneous and stable over its intended shelf life.

Homogeneity Assessment: Homogeneity testing ensures that the composition of the reference material is uniform throughout the entire batch. This is crucial because only a small portion of the material is used for any given analysis. The assessment typically involves analyzing multiple samples taken from different positions within the batch. The results are then statistically evaluated, often using an Analysis of Variance (ANOVA), to determine if there are any significant variations between units.

A hypothetical homogeneity assessment for a batch of this compound reference material might involve the analysis of 10 units, with 3 replicates per unit. The data would be analyzed to ensure that the between-unit variation is not statistically significant compared to the within-unit variation.

Stability Assessment: Stability studies are conducted to determine the shelf life of the reference material under specified storage conditions. These studies involve analyzing the material at regular intervals to monitor for any degradation. Both long-term and accelerated stability studies are typically performed.

Long-Term Stability: The reference material is stored under the recommended conditions (e.g., 2-8 °C) and tested at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

Accelerated Stability: The material is stored at elevated temperatures (e.g., 40 °C) and humidity levels to accelerate degradation. These studies provide an early indication of the material's stability.

The following interactive table outlines a hypothetical stability testing protocol for a this compound reference standard.

| Study Type | Storage Condition | Testing Time Points |

| Long-Term | 5 °C ± 3 °C | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |

The data from these studies are used to establish a re-test date or expiry date for the reference material, ensuring its continued suitability for its intended use.

Future Research Directions and Translational Perspectives for Methyl 2 2 Aminoethyl Benzoate

Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of Methyl 2-(2-aminoethyl)benzoate and its derivatives is a key area for future investigation. While traditional methods for synthesizing benzoate (B1203000) esters often involve the condensation of benzoic acid and methanol (B129727) in the presence of a strong acid like sulfuric acid, these methods can be inefficient and environmentally taxing. atamanchemicals.comwikipedia.org Future research will likely focus on developing more efficient and selective synthetic routes.

Emerging methodologies that show promise include:

Advanced Catalysis: The development and application of novel catalysts, such as solid acid catalysts like zeolites and heteropoly acids, can offer significant advantages over traditional methods. evergreensinochem.com These catalysts can improve reaction rates, increase yields, and are often reusable, contributing to more sustainable processes. evergreensinochem.commdpi.com For instance, research into zirconium-based solid acids has shown potential for the efficient synthesis of methyl benzoate derivatives. mdpi.com

Flow Chemistry and Process Intensification: Continuous flow reactors and microreactors can enhance mass and heat transfer, leading to shorter reaction times and improved yields. evergreensinochem.com These technologies allow for better control over reaction conditions, which is crucial for achieving high selectivity. evergreensinochem.com

Multi-component Reactions: Isocyanide-based multi-component reactions, such as the Ugi reaction, offer an efficient pathway to synthesize highly functionalized molecules like derivatives of this compound. researchgate.net This approach allows for the creation of diverse molecular libraries from readily available starting materials in a single step. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Traditional Acid Catalysis | Low-cost reagents | Corrosive, waste generation, long reaction times | Replacement with solid acid catalysts |

| Advanced Catalysis (e.g., Solid Acids) | Reusable, higher efficiency, milder conditions | Catalyst deactivation, cost of novel catalysts | Development of more robust and cost-effective catalysts |

| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup cost, potential for clogging | Optimization of reactor design and reaction conditions |

| Multi-component Reactions | High atom economy, molecular diversity | Complex reaction optimization, purification challenges | Discovery of new multi-component reactions for this scaffold |

Integration of Advanced Computational Approaches in Rational Drug Design and Material Science

Computational methods are poised to play a pivotal role in unlocking the full potential of this compound. Molecular docking and other in silico techniques can be employed to predict the binding affinity of its derivatives to various biological targets. nih.gov This rational drug design approach can significantly accelerate the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest predicted activity.

Key areas for computational research include:

Structure-Activity Relationship (SAR) Studies: Computational modeling can help elucidate the relationship between the chemical structure of this compound derivatives and their biological activity. By understanding how modifications to the molecule affect its properties, researchers can design more potent and selective compounds.

Predictive Modeling for Material Science: Computational simulations can be used to predict the physical and chemical properties of materials incorporating this compound or its derivatives. This could lead to the development of new polymers or other materials with tailored characteristics.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against various protein targets to identify promising lead compounds for further experimental investigation.

Identification of Novel Biological Targets and Therapeutic Areas

The structural similarity of this compound to neurotransmitters suggests its potential to interact with a variety of biological targets. Future research should focus on identifying these targets and exploring the therapeutic potential of this compound and its derivatives in various disease areas.

Potential therapeutic areas for investigation include:

Oncology: Derivatives of methyl benzoate have been investigated as inhibitors of the pentose (B10789219) phosphate (B84403) pathway, which is crucial for cancer cell proliferation. nih.gov Further research could explore the potential of this compound derivatives as anticancer agents.

Neurodegenerative Diseases: The neuroprotective effects of related compounds, such as derivatives of quercetin (B1663063) 3-O-methyl ether with aminoethyl substitutions, suggest that this compound could be a starting point for developing treatments for neurodegenerative disorders. nih.gov

Infectious Diseases: The pleasant odor of methyl benzoate is known to attract certain insects, and it has been investigated as an environmentally safe insecticide. wikipedia.orgmdpi.com This opens avenues for developing targeted and biodegradable pest control agents.

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the vast chemical space of this compound derivatives, the development of high-throughput screening (HTS) assays is essential. nih.gov HTS allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. nih.gov

Future efforts in this area should include:

Cell-Based Assays: Developing cell-based assays to screen for compounds that modulate specific cellular pathways or have cytotoxic effects on cancer cells. nih.gov

Biochemical Assays: Creating biochemical assays to identify inhibitors or activators of specific enzymes or protein-protein interactions.

Phenotypic Screening: Utilizing phenotypic screening approaches to identify compounds that produce a desired effect in a cellular or organismal model, even without prior knowledge of the specific molecular target.

Table 2: Potential High-Throughput Screening Assays

| Assay Type | Potential Application | Example Readout |

|---|---|---|

| Cell Viability Assay | Anticancer drug discovery | Measurement of ATP levels or dye reduction |

| Enzyme Inhibition Assay | Targeted drug discovery (e.g., kinase inhibitors) | Fluorometric or colorimetric measurement of enzyme activity |

| Receptor Binding Assay | Neurological drug discovery | Radioligand binding or fluorescence polarization |

| Reporter Gene Assay | Pathway analysis | Luciferase or beta-galactosidase activity |

Contributions to Sustainable Chemistry and Biocatalytic Synthesis Initiatives

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly processes.

Key initiatives in this area include:

Biocatalysis: The use of enzymes or whole microorganisms as catalysts for the synthesis of this compound and its derivatives can offer high selectivity and operate under mild, environmentally benign conditions. researchgate.net

Use of Renewable Feedstocks: Investigating the possibility of synthesizing the precursors of this compound from renewable resources would further enhance its sustainability profile.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multi-component reactions are a prime example of this principle. researchgate.net

The selective hydrogenation of methyl benzoate to produce benzaldehyde, an important industrial chemical, is an example of a greener chemical process compared to traditional methods. rsc.org Applying similar principles to the synthesis and modification of this compound will be a key future direction.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(2-aminoethyl)benzoate, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via esterification of 2-(2-aminoethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Yield optimization depends on reaction temperature (60–80°C), stoichiometric excess of methanol, and inert atmosphere to prevent oxidation of the amino group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the pure ester .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers monitor?

- Methodological Answer :

- ¹H NMR : Monitor the ester methyl group (~3.8–3.9 ppm), aromatic protons (6.8–8.1 ppm), and the aminoethyl chain (2.6–3.1 ppm for CH₂NH₂).

- IR Spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (179.22 g/mol) .

Q. What are the common degradation pathways of this compound under varying pH conditions?

- Methodological Answer : In acidic conditions, hydrolysis yields 2-(2-aminoethyl)benzoic acid and methanol. Under basic conditions, saponification produces the corresponding carboxylate salt. The aminoethyl group may oxidize to a nitro or imine derivative in the presence of strong oxidizers (e.g., KMnO₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity may arise from differences in assay conditions (e.g., bacterial strains, solvent carriers). To resolve contradictions:

- Standardize assays using CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.

- Validate purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral chromatography.

- Cross-reference with structural analogs (e.g., Ethyl 2-(aminomethyl)benzoate) to identify substituent-specific effects .

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics Simulations : Model solvation effects in polar (water) vs. nonpolar (toluene) solvents to assess stability.

- Database Mining : Use REAXYS or PubChem to compare reaction pathways with structurally similar esters (e.g., methyl 2-amino-5-chlorobenzoate) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

- Methodological Answer :

- Functional Group Modifications : Replace the methyl ester with tert-butyl to enhance metabolic stability.

- Aminoethyl Chain Derivatization : Introduce acetyl or sulfonyl groups to modulate bioavailability.

- In Silico Screening : Use Schrödinger’s Glide or AutoDock to predict binding affinities against targets like cyclooxygenase-2 (COX-2) .

Q. What experimental designs are critical for assessing the compound’s potential as a local anesthetic?

- Methodological Answer :

- In Vitro Models : Use voltage-clamp assays on sodium channels (Nav1.7) in dorsal root ganglion neurons.

- In Vivo Testing : Evaluate nerve block duration in rodent models (e.g., sciatic nerve blockade).

- Toxicity Profiling : Measure LD₅₀ and compare to lidocaine as a benchmark .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound, while others highlight low toxicity?

- Methodological Answer : Variability in cytotoxicity assays (e.g., MTT vs. Trypan Blue exclusion) and cell lines (cancer vs. primary cells) can skew results. Address this by:

- Using standardized cell viability protocols (ISO 10993-5).

- Testing metabolite stability (e.g., hydrolysis products) to identify toxic intermediates.

- Validating findings with orthogonal assays (e.g., flow cytometry for apoptosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.